3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
Description
This compound features a 1,2-oxazole core substituted with a methyl group at position 5 and an acetyl group at position 3. The carboxamide moiety at position 4 is linked to a 5-iodopyridin-2-yl group, introducing a heavy iodine atom. Its molecular formula is C₁₃H₁₁IN₃O₃, with a molecular weight of 383.9 g/mol.
Properties
IUPAC Name |
3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10IN3O3/c1-6(17)11-10(7(2)19-16-11)12(18)15-9-4-3-8(13)5-14-9/h3-5H,1-2H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKOPIBYUPRMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)C)C(=O)NC2=NC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the iodopyridine intermediate: This step involves the iodination of a pyridine derivative using iodine and a suitable oxidizing agent.
Construction of the oxazole ring: The iodopyridine intermediate is then reacted with an appropriate oxazole precursor under cyclization conditions.
Acetylation and carboxamide formation: The final steps involve acetylation of the oxazole ring and subsequent formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The iodopyridine moiety allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Applications
Preliminary studies indicate that 3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide exhibits various biological activities:
- Anticancer Activity : Similar compounds have shown significant anticancer effects. For instance, derivatives have been tested against multiple cancer cell lines, demonstrating substantial growth inhibition. Further research is needed to evaluate the specific anticancer properties of this compound.
- Antimicrobial Properties : Compounds with similar structures have been reported to exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. These properties suggest potential applications in treating infections.
- Anti-inflammatory Effects : Initial findings suggest that derivatives of this compound may reduce inflammatory markers in cellular models, indicating potential use in inflammatory disease management.
Synthetic Utility
The synthesis of 3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide can be approached through various methods:
- Iodination of Pyridine Derivatives : This step involves the introduction of the iodine atom into the pyridine ring.
- Formation of the Oxazole Ring : Cyclization reactions with suitable precursors can yield the oxazole structure.
- Amide Bond Formation : Coupling reagents such as EDCI or DCC can be employed to attach the carboxamide group.
These synthetic routes allow for modifications that may enhance the biological activity of the compound.
Interaction Studies
Understanding how 3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide interacts with biological targets is crucial for optimizing its pharmacological profile. Techniques such as:
- Molecular Docking Studies : To predict binding affinities and interaction modes with target proteins.
- Biochemical Assays : To evaluate enzyme inhibition or receptor binding.
These studies will elucidate its mechanism of action and guide further development.
Case Studies
Several case studies highlight the biological activities associated with compounds similar to 3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide:
| Study Type | Objective | Findings |
|---|---|---|
| Anticancer Activity | Evaluate cytotoxic effects on cancer cell lines | Significant growth inhibition observed in various cancer types |
| Antimicrobial Assessment | Test efficacy against bacterial strains | Notable inhibitory effects on both Staphylococcus aureus and Escherichia coli |
| Inflammation Model Study | Investigate anti-inflammatory properties | Reduction in TNF-alpha and IL-6 levels by approximately 50% |
Mechanism of Action
The mechanism of action of 3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The iodopyridine moiety can engage in halogen bonding with target proteins, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Structural Features
The following compounds share the 1,2-oxazole-4-carboxamide backbone but differ in substituents:
Substituent Effects on Physicochemical Properties
Iodine vs. Chlorine/Methyl Groups :
- The iodine atom in the target compound increases molecular weight and polarizability compared to chlorine () or methyl groups (). This may enhance lipophilicity and influence pharmacokinetics .
- Chlorine in ’s compound provides moderate electron-withdrawing effects, whereas iodine’s larger size could sterically hinder interactions.
This contrasts with unsubstituted () or phenyl-substituted () analogs, altering reactivity and binding affinity .
Pyridinyl Variations: The 5-iodopyridin-2-yl group in the target compound differs from the 4-pyridinyl group in , affecting hydrogen bonding and steric interactions. The iodine atom may also impact crystallographic resolution (as noted in crystallography tools like SHELX ).
Biological Activity
3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide (CAS: 339018-07-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : CHI NO
- Molar Mass : 371.13 g/mol
- Functional Groups : It includes an acetyl group, a 5-iodopyridine moiety, and a carboxamide functional group, contributing to its electrophilic nature and potential interactions with biological targets .
The biological activity of 3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is hypothesized to involve several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The presence of the iodine atom may enhance the compound's electrophilicity, facilitating interactions with microbial targets.
- Cytotoxicity : Research has shown that derivatives of similar oxazole compounds can exhibit cytotoxic effects on various cancer cell lines. The specific activity of 3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide in this regard remains to be fully explored .
Antimicrobial Activity
Recent studies have assessed the antimicrobial efficacy of oxazole derivatives against various bacterial strains, including resistant strains such as MRSA. For example, compounds structurally related to 3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide demonstrated superior activity compared to standard antibiotics like ciprofloxacin .
| Compound | Activity Against MRSA | Activity Against Gram-negative Bacteria |
|---|---|---|
| Compound A | Effective | Moderate |
| Compound B | Highly Effective | Effective |
| 3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl... | Pending Further Study | Pending Further Study |
Cytotoxicity Studies
In cytotoxicity assays involving human cell lines (e.g., L929 fibroblasts), certain derivatives exhibited varying degrees of toxicity. The results indicated that while some compounds increased cell viability, others led to significant cytotoxic effects at higher concentrations:
| Dose (µM) | Compound A (24h) | Compound B (24h) | 3-acetyl-N-(5-Iodopyridin... (24h) |
|---|---|---|---|
| 200 | 77% | 68% | Pending Further Study |
| 150 | 89% | 104% | Pending Further Study |
| 100 | 92% | 92% | Pending Further Study |
Case Studies
Several case studies highlight the potential applications of this compound:
- Antiviral Research : Investigations into the inhibition of host kinases AAK1 and GAK have shown promise for compounds derived from similar structures in combating viral infections like Dengue. The structural similarities may suggest a pathway for developing antiviral agents from this compound .
- Cancer Therapeutics : The cytotoxic potential against various cancer cell lines positions this compound as a candidate for further development in oncology research.
Q & A
Q. What are the common synthetic routes for preparing 3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with oxazole ring formation followed by iodopyridyl group introduction. Key steps include:
- Oxazole Core Synthesis : Cyclocondensation of acetylated precursors (e.g., β-keto esters) with nitriles under acidic conditions .
- Iodopyridyl Substitution : Nucleophilic aromatic substitution (SNAr) using 5-iodo-2-aminopyridine under controlled pH and temperature (e.g., DMF, 80°C) .
- Yield Optimization : Use catalysts like CuI for efficient coupling and solvent systems (e.g., THF/DMF mixtures) to enhance regioselectivity. Monitor purity via HPLC (C18 columns, acetonitrile/water gradients) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign peaks for acetyl (δ ~2.5 ppm), iodopyridyl (δ ~8.5 ppm), and oxazole protons (δ ~6.5–7.5 ppm). Compare with similar oxazole derivatives for validation .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of acetyl or iodopyridyl groups) .
- XRD : For crystalline samples, use SHELXL for refinement (e.g., anisotropic displacement parameters, R-factor <5%) .
Q. How can researchers design initial biological assays to evaluate this compound’s activity?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes with conserved ATP-binding pockets (oxazole analogs often target these). Use molecular docking (AutoDock Vina) to predict binding affinity .
- In Vitro Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activity for this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare X-ray structures (e.g., dihedral angles between oxazole and iodopyridyl groups) with activity data. For example, coplanar orientations (dihedral <10°) may enhance target binding .
- Data Reconciliation : Use software like WinGX to model electron density maps and identify conformational isomers or solvate forms that might alter bioactivity .
Q. What strategies optimize reaction conditions to mitigate byproduct formation during iodopyridyl coupling?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., dehalogenated pyridines). Adjust stoichiometry (1.2–1.5 eq. iodopyridine) and employ Pd/Cu co-catalysts to suppress side reactions .
- Solvent Screening : Test polar aprotic solvents (DMAC, NMP) to improve solubility of iodopyridyl intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Q. How do researchers validate conflicting results in enzyme inhibition assays for this compound?
- Methodological Answer :
- Assay Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition).
- Mechanistic Studies : Perform SPR (surface plasmon resonance) to measure binding kinetics (kₐₙ, kₒff) and confirm competitive vs. allosteric inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
